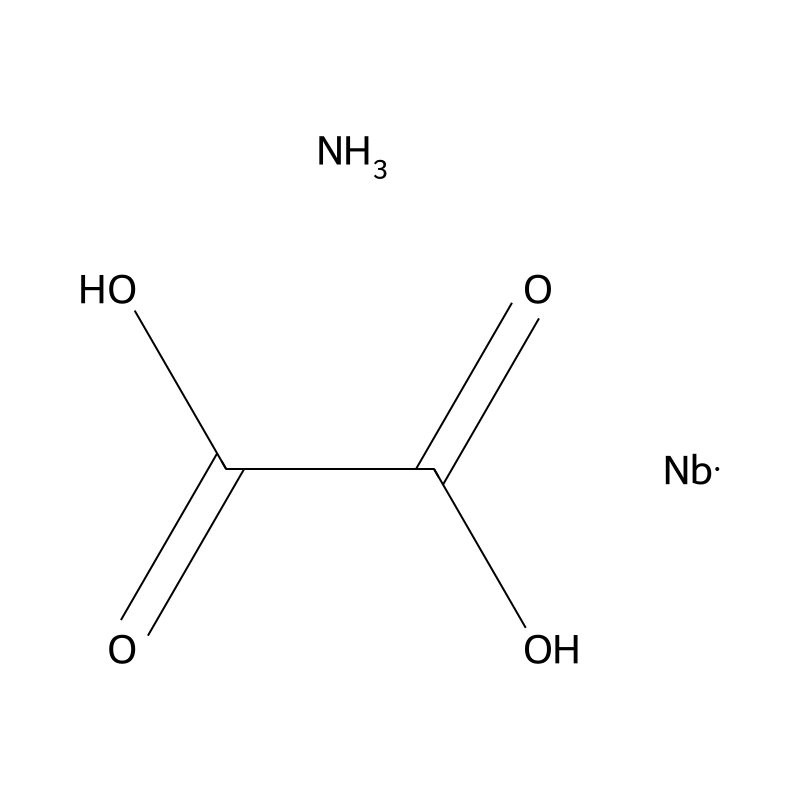

Ammonium niobate(V) oxalate hydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ammonium niobate(V) oxalate hydrate is a chemical compound with the molecular formula and a molar mass of approximately 199.97 g/mol. It is also known by several synonyms, including niobium ammonium oxalate. The compound is characterized by its crystalline structure and is typically found as a hydrate, which means it contains water molecules in its structure. The melting point of ammonium niobate(V) oxalate hydrate is around 122°C, at which it decomposes rather than melting .

This compound plays a significant role in various chemical processes due to its unique properties, particularly in catalysis and materials science.

Ammonium niobate(V) oxalate hydrate can be synthesized through several methods:

- Precipitation Method: This involves mixing solutions of niobium salts with oxalic acid under controlled conditions to precipitate the ammonium niobate oxalate complex.

- Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its precursors.

- Solvothermal Synthesis: Similar to hydrothermal methods but using organic solvents, which can influence the crystallization process and yield different morphologies .

These methods allow for control over the particle size and morphology of the resulting compound.

Ammonium niobate(V) oxalate hydrate has several applications across different fields:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions, including oxidation and hydrogenation processes.

- Materials Science: Its unique properties make it suitable for developing advanced materials, particularly in electronics and photonics.

- Analytical Chemistry: Employed in various analytical techniques due to its ability to form complexes with other ions .

Ammonium niobate(V) oxalate hydrate shares similarities with several other compounds that contain niobium or oxalate groups. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ammonium niobate(IV) oxalate | Lower oxidation state of niobium | |

| Niobium pentoxide | Commonly used in ceramics and electronics | |

| Niobium oxalate | Known for its use in catalysis and material synthesis | |

| Potassium niobate | Used in piezoelectric applications |

The uniqueness of ammonium niobate(V) oxalate hydrate lies in its specific hydration state and its dual role as both a precursor for niobium oxide and a catalyst for organic reactions. Its ability to facilitate various chemical transformations while maintaining stability under specific conditions sets it apart from similar compounds.

Hydrothermal Synthesis Protocols for Niobium-Based Materials

Hydrothermal synthesis leverages aqueous environments at elevated temperatures and pressures to crystallize niobium oxides. A study demonstrated that ammonium niobate(V) oxalate hydrate serves as an effective precursor for layered niobium oxides composed of $$NbO6$$ octahedra interconnected via $${Nb6O_{21}}$$ pentagonal units. The process involves dissolving the precursor in deionized water, adjusting the pH to 1–3, and heating at 150–200°C for 24–48 hours. X-ray diffraction (XRD) analysis revealed characteristic peaks at $$2\theta = 22.7^\circ$$ and $$46.2^\circ$$, confirming the formation of a deformed orthorhombic structure.

Key Parameters:

- Temperature: 150–200°C

- pH: 1–3

- Reaction Time: 24–48 hours

Raman spectroscopy further identified vibrational modes at 662 cm$$^{-1}$$, attributed to Nb–O–Nb bridging bonds, which are critical for catalytic activity. Post-calcination at 400°C removes ammonium and water, generating Brønsted acid sites that enhance catalytic performance in alkylation reactions.

Co-Precipitation Techniques Using Niobium Oxalate Precursors

Co-precipitation enables the synthesis of composite oxides by simultaneous precipitation of niobium and secondary metal ions. A novel method for lead metaniobate ($$PbNb2O6$$) involved coprecipitating niobic acid ($$HNbO3$$) with lead oxalate ($$PbC2O_4$$) from a solution containing ammonium niobate(V) oxalate hydrate and lead nitrate. Optimal conditions included a pH of 4–5 and a molar ratio of $$Nb:Pb = 1:1$$, achieving quantitative precipitation of both metals.

Thermal Decomposition Pathway:

- 25–200°C: Loss of adsorbed water and crystallization water.

- 200–500°C: Decomposition of oxalate ligands into $$CO_2$$.

- 500–850°C: Formation of $$PbNb2O6$$ via solid-state reaction.

Differential thermal analysis (DTA) showed exothermic peaks at 320°C and 850°C, corresponding to oxalate decomposition and crystallization of the final product, respectively.

Sol-Gel Processing with Ammonium Niobium Oxalate Hydrate

The sol-gel method offers precise control over stoichiometry and morphology. A chloride-free approach synthesized $$Nb–P–Si$$ oxides by hydrolyzing ammonium niobate(V) oxalate hydrate with phosphoric acid ($$H3PO4$$) and tetraethyl orthosilicate ($$TEOS$$) in ethanol. The precursor’s solubility in polar solvents facilitated homogeneous mixing, while calcination at 500°C produced mesoporous materials with surface areas exceeding 200 m$$^2$$/g.

Advantages Over Conventional Methods:

- Avoids chloride contamination, which can poison acid sites.

- Enables incorporation of multiple dopants (e.g., P, Si) for tailored acidity.

Industrial-Scale Production and Scalability Challenges

Industrial production of ammonium niobate(V) oxalate hydrate involves multi-step batch processes:

- Digestion: Niobium pentoxide ($$Nb2O5$$) reacts with oxalic acid ($$H2C2O4$$) and ammonium oxalate ($$(NH4)2C2O_4$$) at 80–90°C for 6–12 hours.

- Evaporation: The solution is concentrated to a density of 1,300 g/L under vacuum to minimize ammonium loss.

- Crystallization: Cooling to 4–10°C precipitates the product, which is filtered and dried.

Scalability Challenges:

The anionic core $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})_2]^-$$ adopts a distorted octahedral geometry around the niobium(V) center (Figure 1). X-ray diffraction studies reveal that the niobium atom is coordinated by one terminal oxo ligand ($$ \text{Nb=O} $$), two bidentate oxalate groups, and two aqua ligands [2] [3]. The $$ \text{Nb=O} $$ bond length measures $$ 1.76 \, \text{Å} $$, characteristic of a strong double bond, while the equatorial $$ \text{Nb-O} $$ bonds from oxalate and water ligands range between $$ 2.22 \, \text{Å} $$ and $$ 2.56 \, \text{Å} $$ [2].

Table 1: Key Bond Lengths and Angles in $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})_2]^-$$

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| $$ \text{Nb=O} $$ | 1.76 | Terminal oxo ligand |

| $$ \text{Nb-O}_{\text{oxalate}} $$ | 2.22–2.35 | Bidentate oxalate coordination |

| $$ \text{Nb-O}_{\text{water}} $$ | 2.56 | Axial aqua ligands |

| $$ \text{O-Nb-O} $$ | 78–92° | Distortion from ideal octahedron |

The oxalate ligands exhibit a planar configuration, with each coordinating via two oxygen atoms to form five-membered chelate rings. Raman spectroscopy confirms the presence of $$ \text{Nb=O} $$ stretching modes at $$ 910 \, \text{cm}^{-1} $$ and $$ 930 \, \text{cm}^{-1} $$, corresponding to asymmetric and symmetric vibrations [3]. Additionally, the $$ \nu{\text{as}}(\text{COO}^-) $$ and $$ \nu{\text{s}}(\text{COO}^-) $$ modes of oxalate appear at $$ 1590 \, \text{cm}^{-1} $$ and $$ 1360 \, \text{cm}^{-1} $$, respectively [3].

Role of Hydration States in Lattice Stability

Hydration states ($$ x $$ in $$ \text{NH}4[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})2] \cdot x\text{H}2\text{O} $$) critically influence lattice stability through hydrogen-bonding networks and cation-anion interactions. Structural analysis shows that lattice water molecules occupy interstitial sites, forming bridges between adjacent $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})2]^-$$ anions and $$ \text{NH}_4^+ $$ counterions [2]. These interactions stabilize the crystal lattice by reducing electrostatic repulsion between anions.

Dehydration experiments reveal that partial water loss ($$ x < 2 $$) induces lattice contraction, as evidenced by shifts in X-ray diffraction peaks. Complete dehydration destabilizes the structure, leading to amorphous $$ \text{Nb}2\text{O}5 $$ phases [3]. Conversely, excess hydration ($$ x > 2 $$) promotes dissolution in aqueous media, as observed in solubility studies where oxalic acid concentrations modulate hydration equilibria [3].

Hydrogen-Bonding Network:

- Lattice water forms $$ \text{O-H} \cdots \text{O} $$ bonds with oxalate oxygen atoms ($$ 2.70–2.85 \, \text{Å} $$) [2].

- $$ \text{NH}_4^+ $$ ions participate in $$ \text{N-H} \cdots \text{O} $$ interactions with terminal oxo groups ($$ 2.95 \, \text{Å} $$) [2].

Comparative Analysis of Polyoxoniobate Intermediates

The $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})2]^-$$ anion serves as a precursor to diverse polyoxoniobate architectures. Reaction with macrocyclic polyanions like $$[\text{P}8\text{W}{48}\text{O}{184}]^{40-}$$ yields hybrid structures where niobium occupies both octahedral and pentagonal bipyramidal sites (Figure 2) [2].

Table 2: Structural Features of Polyoxoniobate Intermediates

| Intermediate | Coordination Geometry | Key Ligands | Stability |

|---|---|---|---|

| $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})_2]^-$$ | Octahedral | Oxalate, $$ \text{H}_2\text{O} $$ | High (hydrated form) |

| $$[\text{NbO}(\text{H}2\text{O})3]^{3+} $$ | Pentagonal bipyramidal | $$ \text{H}_2\text{O} $$, oxo | Moderate (pH-dependent) |

| $$[\text{Nb}6\text{O}{19}]^{8-} $$ | Edge-shared octahedra | Oxo | Low (alkaline media) |

In contrast to the oxalate-rich $$[\text{NbO}(\text{C}2\text{O}4)2(\text{H}2\text{O})2]^-$$, polyoxoniobates like $$[\text{Nb}6\text{O}_{19}]^{8-} $$ lack organic ligands and adopt compact oxide frameworks [2]. These differences underscore the templating role of oxalate in stabilizing intermediate coordination states during niobate synthesis.

Ammonium niobate(V) oxalate hydrate represents a bifunctional chemical compound that serves dual roles as both a niobium precursor and porogenic agent in advanced catalytic applications [1] [2]. The compound exhibits a molecular formula of C₄H₄NNbO₉·xH₂O with a molecular weight of 302.98 grams per mole on an anhydrous basis [3] [2]. Its unique crystalline structure, characterized by a melting point of 122°C with decomposition, enables diverse catalytic functionalities across multiple technological domains [1] .

The compound demonstrates exceptional water solubility and functions as a Lewis acid catalyst, making it particularly valuable in green chemistry applications [5] [6]. Its structural configuration features niobium centers coordinated with bidentate oxalates linked to water molecules and oxygen atoms, forming a pentagonal bipyramid with characteristic niobium-oxygen double bonds [5]. This molecular architecture contributes significantly to its catalytic versatility in heterogeneous catalysis, photocatalytic processes, and electrochemical surface engineering applications.

Heterogeneous Catalysis in Petrochemical Reforming

Ammonium niobate(V) oxalate hydrate demonstrates remarkable efficacy in petrochemical reforming processes, particularly in applications requiring enhanced reaction kinetics and improved selectivity. The compound serves as a crucial catalyst for petrochemical and chemical industry applications, functioning as an additive for various material production processes [7].

Alkylation Processes and Hydrocarbon Reforming

Niobium-based catalysts derived from ammonium niobate(V) oxalate hydrate exhibit exceptional performance in alkylation reactions used for producing high-octane gasoline components. Research demonstrates that niobium-silica catalysts based on mesoporous silica frameworks can accelerate alkylation reactions by up to 24 times compared to conventional catalysts [8] [9]. The Superior Catalytic Activity (SBA-15) supported niobium oxide systems prepared using mechanochemical protocols demonstrate outstanding acidic properties essential for catalytic performance [8].

The mechanistic advantage of these catalysts lies in their ability to overcome limitations associated with traditional zeolite-based systems. While zeolites possess microporous structures that restrict molecule size accessibility, niobium-silica catalysts provide mesoporous frameworks with high surface areas and pore volumes that accommodate larger molecular substrates [8] [9]. This structural advantage enables more efficient alkylation processes under milder reaction conditions, reducing both energy requirements and processing time.

Pyrolysis Oil Upgrading and Renewable Fuel Production

Nickel-impregnated niobium oxide catalysts demonstrate exceptional performance in catalytic reforming of pyrolysis oils derived from waste plastic materials. Studies investigating low-density polyethylene waste processing reveal that nickel-loaded niobium oxide catalysts achieve yield improvements of 67.33% for upgraded oils [10]. The catalytic system operates effectively at 450°C, producing reformed oils with gasoline-range hydrocarbons comprising 76.46% of carbon numbers in the C₅-C₁₂ range [10].

Gas chromatography-mass spectrometry analysis confirms that the improved oils consist predominantly of aliphatic compounds including straight-chain and branched paraffins and olefins, alongside aromatic compounds spanning carbon numbers from C₆ to C₂₆ [10]. The characterization results demonstrate that the reformed products meet fuel standard requirements for viscosity, density, and calorific value parameters, establishing niobium oxide catalysts as promising candidates for sustainable fuel production from waste materials.

Biodiesel Synthesis and Renewable Energy Applications

Ammonium niobium oxalate exhibits superior catalytic activity in biodiesel production through transesterification reactions. Comparative studies demonstrate that this catalyst operates effectively at 70°C, significantly lower than the 170°C required for niobium pentoxide catalysts, while achieving conversion rates exceeding 70% [11]. The Lewis acid sites present in the catalyst structure prove determinant for achieving higher conversion rates rather than surface area considerations alone [11].

The catalyst demonstrates excellent performance in both reflux and ultrasound-assisted systems, with conversion rates above 40% achieved under mild conditions using ultrasound activation [11]. These results represent substantial improvements over conventional acid and base catalysts, which often require harsh operating conditions and present recycling challenges. The enhanced performance under milder conditions aligns with green chemistry principles and reduces overall process energy requirements.

Table 1: Heterogeneous Catalysis Performance Data

| Process | Catalyst System | Temperature (°C) | Performance Enhancement | Key Advantage |

|---|---|---|---|---|

| Alkylation reactions | Niobium-silica (Nb/SBA-15) | Room temperature | 24× speed increase | Mesoporous structure overcomes zeolite limitations |

| Pyrolysis oil reforming | Nickel-impregnated Nb₂O₅ | 450 | 67.33% yield improvement | Gasoline fraction 76.46% (C₅-C₁₂) |

| Biodiesel production | Ammonium niobium oxalate | 70 | >70% conversion | Lower operating temperature than Nb₂O₅ |

| Paal-Knorr synthesis | Ammonium niobium oxalate | Room temperature | 99% yield in 30 min | Reusable up to 7 times without efficiency loss |

Photocatalytic Performance in Dye Degradation Systems

Ammonium niobate(V) oxalate hydrate serves as an essential precursor for synthesizing highly active photocatalytic materials designed for environmental remediation applications. The compound enables the preparation of niobium oxide-based porous nanocomposites that demonstrate exceptional photocatalytic performance in dye degradation systems [1] [2].

Mechanism of Photocatalytic Dye Degradation

Niobium oxide photocatalysts derived from ammonium niobate(V) oxalate hydrate operate through advanced oxidation processes that generate reactive oxygen species capable of mineralizing organic pollutants. The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption, followed by the formation of hydroxyl radicals and superoxide anions that attack dye molecules [12] [13].

The incorporation of hydrogen peroxide as an electron scavenger significantly enhances photocatalytic performance by inhibiting electron-hole recombination processes [12]. Studies demonstrate that niobium pentoxide catalysts achieve complete decolorization of methyl orange solutions within 40 minutes under solar irradiation when combined with hydrogen peroxide at optimal concentrations of 0.2 molar [12]. The optimal operational conditions include catalyst loadings of 1.0 grams per liter and pH values of 5.0 for treating dye concentrations up to 15 milligrams per liter.

Enhanced Visible Light Activity Through Structural Modification

Carbon and nitrogen co-modified niobium pentoxide nanoneedles demonstrate superior photocatalytic activity compared to commercial titanium dioxide catalysts for rhodamine B degradation under visible light irradiation [14]. The enhanced performance results from the presence of carbonate species and nitrogen oxide species on the catalyst surface, which extend light absorption into the visible spectrum and reduce the band gap energy [14].

The photodegradation mechanism involves both holes (h⁺) and superoxide radicals (O₂- ⁻) as the primary reactive species responsible for dye mineralization [14]. Reactive species trapping experiments confirm that these oxidizing agents play major roles in the photocatalytic process, with the material maintaining excellent stability through multiple successive reaction cycles [14]. The nanoneedle morphology provides high surface area and enhanced mass transfer characteristics that contribute to improved catalytic performance.

Comparative Performance with Conventional Photocatalysts

Niobium-based photocatalysts demonstrate competitive or superior performance compared to conventional titanium dioxide systems across multiple evaluation metrics. Orthorhombic niobium pentoxide structures exhibit exceptional dual functionality, combining both adsorptive removal and photocatalytic decomposition capabilities for cationic dyes [15]. The material achieves complete degradation of adsorbed dye molecules under ultraviolet light irradiation due to its inherent photocatalytic properties [15].

Ferroelectric lithium niobate materials demonstrate unique photocatalytic mechanisms that differ from conventional semiconductor photocatalysts [16]. The ferroelectric nature creates surface depolarization fields that alter surface chemistry and enhance spatial separation of reduction-oxidation reactions, leading to improved decolorization rates despite the wide band gap of 3.7 electron volts [16]. This mechanism enables single-carrier water oxidation through alternative pathways compared to titanium dioxide systems.

Table 2: Photocatalytic Dye Degradation Performance

| Dye/Pollutant | Catalyst System | Light Source | Degradation Efficiency (%) | Operating Conditions | Mechanism |

|---|---|---|---|---|---|

| Methyl orange | Nb₂O₅ with H₂O₂ | Solar irradiation | 100 (40 min) | 1.0 g/L catalyst, 0.2 M H₂O₂, pH 5.0 | H₂O₂ enhances electron-hole separation |

| Rhodamine B | C,N co-modified Nb₂O₅ nanoneedles | Visible light | 95+ (superior to P25) | 10 mg/L RhB concentration | h⁺ and O₂- ⁻ major reactive species |

| Acid black 1 | Lithium niobate (ferroelectric) | Artificial solar light | Fastest with p-type material | Simulated solar illumination | Ferroelectric depolarization field effect |

| Cationic dyes | Orthorhombic Nb₂O₅ | UV light | Complete degradation | UV irradiation | Adsorption followed by photodegradation |

Electrocatalytic Surface Engineering for Lithium-Ion Batteries

Ammonium niobate(V) oxalate hydrate demonstrates exceptional utility in electrocatalytic surface engineering applications for advanced lithium-ion battery systems. The compound serves as both a precursor for active electrode materials and a surface modification agent that enhances electrochemical performance through multiple mechanisms [1] [17] [18].

Cathode Material Surface Engineering and Stabilization

Surface engineering using ammonium niobium oxalate provides a multifunctional strategy for enhancing the electrochemical performance and thermal stability of nickel-rich cathode materials operating at high cutoff potentials of 4.5 volts [17]. The treatment process involves the in-situ formation of lithium-ion conductive lithium niobate phases while simultaneously removing deleterious surface lithium residuals that contribute to capacity fade and thermal instability [17].

The mechanism involves the facile and scalable niobium modification strategy that creates protective surface layers on nickel-rich cathode materials [17]. These surface modifications provide enhanced electrochemical performance through improved lithium-ion conduction pathways and reduced interfacial resistance. The lithium niobate coating formed during the treatment process acts as a fast lithium-ion conductor while providing structural stability during high-voltage cycling operations.

Niobium pentoxide coatings applied to lithium-manganese-rich oxide cathode materials demonstrate significant improvements in both capacity and voltage stability [19] [20]. Research shows that coating volume ratios of 0.010 increase discharge capacity from 195 milliampere-hours per gram to 215 milliampere-hours per gram while reducing average voltage decay from 7.50 millivolts per cycle to 4.38 millivolts per cycle [19] [20]. The electrochemical kinetics results indicate superior performance through buffer engineering that provides excellent lithium-ion conduction channels and improved diffusion kinetics.

Anode Material Development and Fast-Charging Applications

Niobium-based anode materials derived from ammonium niobate precursors demonstrate exceptional fast-charging capabilities for lithium-ion battery applications. Nickel niobate (NiNb₂O₆) submicron particles synthesized using molten salt methods achieve reversible capacities of 320.9 milliampere-hours per gram after 500 cycles at 2.0 amperes per gram current density [21]. The material maintains excellent capacity retention of 85.8% over 5000 cycles at extremely high current densities of 20 amperes per gram [21].

The superior electrochemical performance results from pseudo-capacitance behavior and structural stability maintained during repeated cycling operations [21]. The submicron particle morphology provides optimal balance between surface area and bulk diffusion characteristics, enabling rapid lithium-ion insertion and extraction processes. Full-cell configurations using nickel niobate anodes paired with lithium iron phosphate cathodes retain 89.3% capacity after 800 cycles at 1.0 amperes per gram current density [21].

Doping and Structural Stabilization Mechanisms

Niobium doping in high-nickel layered oxide cathode materials provides significant improvements in structural stability and electrochemical performance [22] [23]. Research on niobium-doped lithium nickel cobalt manganese oxide systems demonstrates that niobium incorporation stabilizes surface and interfacial structures while reducing cation disordering phenomena [23]. The niobium-doped cathodes achieve initial discharge capacities of 202.3 milliampere-hours per gram with excellent cycle stability of 90.6% retention after 100 cycles [23].

The microstructural analysis reveals that niobium doping creates radially distributed elongated rod-like primary particle structures that effectively mitigate anisotropic volume changes during high-voltage cycling [22]. This structural modification prevents irreversible phase transformations and enhances overall cycling stability. The niobium-oxygen bonding within the lattice structure mitigates structural collapse during deep discharge conditions, facilitating lithium-ion transport and maintaining superior electrochemical performance under high-voltage operating conditions [22].

Table 3: Electrochemical Performance in Battery Applications

| Application | Material System | Performance Improvement | Cycle Stability | Key Mechanism | Operating Voltage (V) |

|---|---|---|---|---|---|

| Cathode surface engineering | Ni-rich cathodes with ANO treatment | Enhanced 4.5V stability | Improved thermal stability | Li-ion conductive LiNbO₃ formation | up to 4.5 |

| Anode material enhancement | NiNb₂O₆ submicron particles | 320.9 mAh/g at 2.0 A/g | 85.8% retention over 5000 cycles | Pseudo-capacitance behavior | 0.01-3.0 |

| Coating for Li-rich materials | Nb₂O₅-coated Li-Mn-rich oxide | 195→215 mAh/g capacity increase | Voltage decay: 7.50→4.38 mV/cycle | Buffer engineering by Nb₂O₅ coating | Standard LIB range |

| High-nickel cathode stabilization | Nb-doped LiNi₀.₈Co₀.₁Mn₀.₁O₂ | 202.3 mAh/g initial capacity | 90.6% retention after 100 cycles | Reduced cation disordering | 2.7-4.3 |